REACTION_SMILES
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[CH3:1][O:2][c:3]1[c:4]([OH:11])[cH:5][cH:6][c:7]([C:9]#[N:10])[cH:8]1.[Cl:18][CH2:19][CH2:20][CH2:21][Br:22].[K+:12].[K+:13].[O-:14][C:15]([O-:16])=[O:17].[O:23]=[CH:24][N:25]([CH3:26])[CH3:27]>>[CH3:1][O:2][c:3]1[c:4]([O:11][CH2:21][CH2:20][CH2:19][Cl:18])[cH:5][cH:6][c:7]([C:9]#[N:10])[cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(C#N)ccc1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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COc1cc(C#N)ccc1OCCCCl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |